N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine

Acetylcholinesterase inhibition Fluorine bioisostere Medicinal chemistry SAR

N‑Benzyl‑4‑fluorobenzo[d]isoxazol‑3‑amine is a substituted 1,2‑benzisoxazole derivative bearing a 4‑fluoro substituent on the fused benzene ring and an N‑benzyl group at the exocyclic 3‑amine position (molecular formula C₁₄H₁₁FN₂O, MW 242.25). The benzisoxazole scaffold serves as a versatile pharmacophore in medicinal chemistry, with documented affinities for vanilloid receptor subtype 1 (VR1/TRPV1), KCNQ2/3 potassium channels, acetylcholinesterase, and TRIM24 bromodomain.

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
Cat. No. B11804920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-fluorobenzo[d]isoxazol-3-amine
Molecular FormulaC14H11FN2O
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NOC3=C2C(=CC=C3)F
InChIInChI=1S/C14H11FN2O/c15-11-7-4-8-12-13(11)14(17-18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
InChIKeyJAYRTWNVADPBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine (CAS 1344701-90-1) – A Dual‑Functionalized Benzisoxazole Building Block for CNS & Oncology Research


N‑Benzyl‑4‑fluorobenzo[d]isoxazol‑3‑amine is a substituted 1,2‑benzisoxazole derivative bearing a 4‑fluoro substituent on the fused benzene ring and an N‑benzyl group at the exocyclic 3‑amine position (molecular formula C₁₄H₁₁FN₂O, MW 242.25) . The benzisoxazole scaffold serves as a versatile pharmacophore in medicinal chemistry, with documented affinities for vanilloid receptor subtype 1 (VR1/TRPV1), KCNQ2/3 potassium channels, acetylcholinesterase, and TRIM24 bromodomain [1][2]. The simultaneous presence of the 4‑fluoro and N‑benzyl substituents in this single compound creates a unique substitution pattern that is not replicated by any single‑modification analogue, providing a distinct entry point for structure‑activity relationship (SAR) exploration and patent‑differentiable lead optimization campaigns.

Why Generic N‑Benzyl‑4‑fluorobenzo[d]isoxazol‑3‑amine Analogues Cannot Simply Be Interchanged – The Cost of Dropping a Substituent


In‑class benzisoxazole amine derivatives vary dramatically in target selectivity, metabolic fate, and physicochemical properties depending on the precise nature and position of substituents [1]. Substituting the 4‑fluorobenzisoxazole core for a non‑fluorinated benzisoxazole eliminates the fluorine‑mediated improvement in target affinity (typically 3‑ to 5‑fold) documented for acetylcholinesterase and other enzymes [2]. Replacing the N‑benzyl group with a smaller alkyl chain (e.g., N‑methyl) or removing it entirely collapses the selectivity window observed in bromodomain inhibitor series, where N‑benzyl‑bearing compounds achieved >10‑fold selectivity for TRIM24 over other bromodomains [3]. Even simply relocating the fluorine from the 4‑ to the 5‑ or 6‑position can invert subtype selectivity for ion channel targets [1]. These steep SAR cliffs mean that procurement of a specific substitution pattern is non‑negotiable for reproducible research outcomes — generic “benzisoxazole‑amine” reagents will not yield pharmacologically equivalent data.

N‑Benzyl‑4‑fluorobenzo[d]isoxazol‑3‑amine – Measurable Differentiation Evidence vs. Closest Analogues


Fluorine‑Driven Target Affinity Gain vs. Non‑Fluorinated Benzisoxazole Core

The 4‑fluoro substituent on the benzisoxazole scaffold confers a measurable improvement in target affinity relative to the non‑fluorinated parent. In a foundational benzisoxazole acetylcholinesterase inhibitor series, introduction of a 4‑fluoro group increased inhibitory potency from an IC₅₀ of 93 nM (des‑fluoro compound) to 18 nM (4‑fluoro analogue) — a 5.2‑fold enhancement — when paired with an appropriate N‑substituent [1]. The 4‑fluoro substitution pattern is shared with the clinical antipsychotics iloperidone and paliperidone, whose 4‑fluorobenzo[d]isoxazol‑3‑yl moiety is critical for dopamine D₂/5‑HT₂A receptor occupancy [2].

Acetylcholinesterase inhibition Fluorine bioisostere Medicinal chemistry SAR

N‑Benzyl‑Mediated Bromodomain Selectivity vs. N‑Methyl or Unsubstituted 3‑Amine

The N‑benzyl group at the 3‑amine position imparts a pronounced selectivity advantage for bromodomain‑containing proteins. In a systematic TRIM24 inhibitor optimization campaign, N‑benzyl‑substituted benzo[d]isoxazol‑5‑amines demonstrated >10‑fold selectivity for TRIM24 over BRD4(1) bromodomain (Alphascreen IC₅₀ 1.88 μM vs. >20 μM, respectively), whereas N‑methyl and unsubstituted 3‑amine analogues showed broadly promiscuous binding across bromodomain family members [1]. This selectivity arises from the benzyl group occupying a hydrophobic upper‑pocket region unique to TRIM24 that cannot be engaged by smaller N‑substituents [1].

TRIM24 bromodomain Epigenetic reader inhibitor N‑benzylamine selectivity

LogP Optimization for CNS Permeability vs. Non‑Fluorinated and Non‑Benzylated Analogues

The target compound's predicted LogP of 3.58 (based on SMILES: Fc1cccc2onc(NCc3ccccc3)c12) occupies the optimal lipophilicity range for passive blood‑brain barrier (BBB) permeation (LogP 2–4) while maintaining adequate aqueous solubility. By contrast, the des‑fluoro analogue N‑benzylbenzo[d]isoxazol‑3‑amine exhibits a lower predicted LogP of approximately 2.9 (estimated via CLOGP), and the N‑methyl‑4‑fluorobenzo[d]isoxazol‑3‑amine analogue drops to approximately LogP 2.2, potentially limiting passive BBB diffusion . The 4‑fluoro‑N‑benzyl combination thus delivers a unique physicochemical profile that balances CNS penetration potential with metabolic stability.

CNS drug design Lipophilicity tuning Blood‑brain barrier permeability

Validated Purity at 98% vs. Industry‑Typical 95‑97% for Bulk Benzisoxazole Building Blocks

The compound is supplied with a certified purity of 98% (HPLC) by major Chinese research chemical manufacturers such as Leyan and MolCore , compared to the 95–97% purity that is typical for other N‑benzyl‑benzisoxazole derivatives available from general suppliers . This 1–2% purity differential, when amplified across multi‑step synthetic sequences, can translate into a >5% improvement in the overall yield and purity profile of downstream products, reducing the burden of intermediate purification.

Chemical procurement QC Building block purity Reproducibility

Reduced Isoxazole Ring Metabolic Lability Relative to Non‑Benzofused Isoxazoles

The 1,2‑benzisoxazole scaffold, while susceptible to reductive ring opening, exhibits greater metabolic stability than non‑benzofused isoxazoles. In a detailed metabolism study of razaxaban (a 1,2‑benzisoxazole Factor Xa inhibitor), the parent compound constituted >70% of the total drug‑related material in circulation after oral dosing in both rats and dogs, despite extensive metabolism in the liver and gut [1]. By contrast, non‑fused isoxazole heterocycles often undergo rapid plasma hydrolysis with parent compound levels falling below 30% at 1 hour post‑dose. The 4‑fluoro substituent additionally blocks a key metabolic hotspot (CYP‑mediated aromatic oxidation) that would otherwise generate reactive metabolites from the unsubstituted benzene ring [2].

Metabolic stability Benzisoxazole metabolism Isoxazole ring reduction

Convergent Synthetic Accessibility vs. Linear Multi‑Step Routes to Alternative Substitution Patterns

The title compound can be assembled via a convergent two‑component approach: benzylation of commercially available 4‑fluorobenzo[d]isoxazol‑3‑amine (CAS 904815‑05‑0, MW 152.13) using benzyl bromide under mild conditions (K₂CO₃/DMF, room temperature, 12‑16 h) . This route avoids the linear sequence required for alternative substitution patterns (e.g., 5‑methoxy‑N‑benzyl derivatives), which typically demand 4‑5 synthetic steps from substituted benzonitriles. Based on retrosynthetic analysis, the target compound can be synthesized in 1‑2 steps with a projected overall yield of 75‑85%, compared to ≤50% for the linear routes to 5‑substituted analogues [1].

Convergent synthesis Benzisoxazole functionalization Scalable building block

High‑Impact Research and Industrial Application Scenarios for N‑Benzyl‑4‑fluorobenzo[d]isoxazol‑3‑amine


CNS Drug Discovery: Lead‑Like Starting Point for Neurotransmitter Receptor‑Targeted Programs

With a predicted LogP of 3.58 and the 4‑fluorobenzo[d]isoxazole core found in clinically validated antipsychotics (iloperidone, paliperidone), this compound is ideally suited as a starting scaffold for CNS drug discovery programs targeting dopamine D₂, serotonin 5‑HT₂A, or related GPCRs. The N‑benzyl group provides a readily diversifyable handle for parallel synthesis while maintaining the physicochemical window required for passive BBB penetration.

Oncology Epigenetic Tool Compound Development: TRIM24 Bromodomain Inhibitor Precursor

The N‑benzyl substitution pattern has been directly validated in TRIM24 bromodomain inhibitor series, where it conferred >10‑fold selectivity over BRD4 [1]. The 4‑fluoro‑N‑benzyl combination can be probed against this target to generate novel chemical probes for studying the role of TRIM24 in prostate cancer (LNCaP) and non‑small cell lung cancer (A549) cell lines.

Ion‑Channel‑Based Analgesic Discovery: KCNQ2/3 and VR1/TRPV1 Screening Library Member

The benzisoxazole‑3‑amine chemotype has been claimed in patents as having strong affinity for KCNQ2/3 potassium channels (relevant for neuropathic pain) and VR1/TRPV1 vanilloid receptors [2]. This compound, bearing both fluorine and benzyl groups, can serve as a key member of a targeted ion‑channel screening library to identify subtype‑selective openers or blockers for pain indications.

Chemical Biology Probe for Benzisoxazole Pharmacophore Deconvolution

Because the benzisoxazole core is a privileged heterocycle appearing in diverse bioactive compounds (antipsychotics, anticoagulants, anticonvulsants), this specifically decorated derivative enables systematic pharmacophore deconvolution studies. Researchers can use it as a building block for fragment‑based drug design (FBDD) and PROTAC linker attachment, leveraging the 3‑amine as a functionalization point.

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